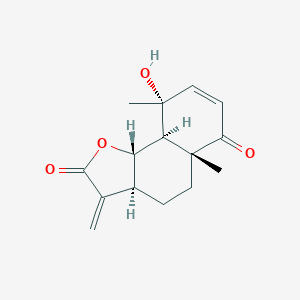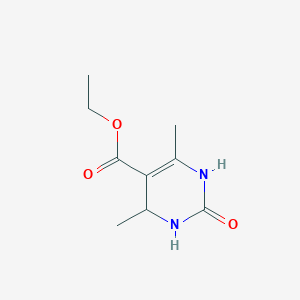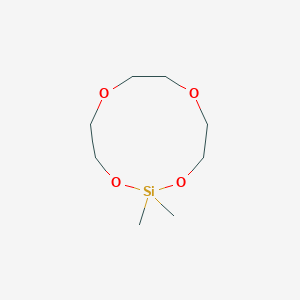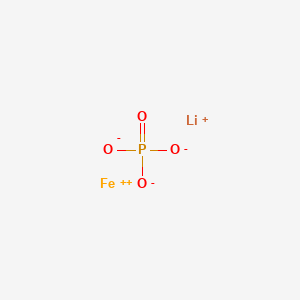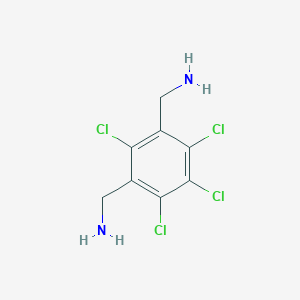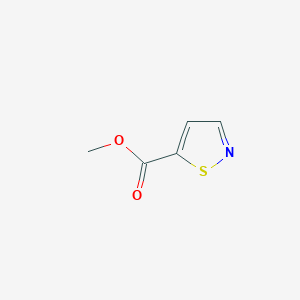![molecular formula C21H20N2O4 B103698 1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione CAS No. 15472-07-8](/img/structure/B103698.png)
1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione, commonly known as INDY, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. INDY belongs to the class of indole derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of INDY is not fully understood, but it is believed to act through multiple pathways. INDY has been shown to inhibit the activity of several enzymes involved in the growth and survival of cancer cells, including topoisomerase II and cyclin-dependent kinases. INDY has also been shown to inhibit the activity of pro-inflammatory cytokines and reduce the production of reactive oxygen species, which contribute to inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
INDY has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. INDY has been shown to induce apoptosis in cancer cells and inhibit their growth, making it a promising candidate for cancer treatment. INDY has also been shown to reduce inflammation and oxidative stress, which contribute to the development of many chronic diseases. In addition, INDY has been shown to improve cognitive function and protect against neurodegeneration in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of INDY is its unique chemical structure, which makes it a promising candidate for drug development. INDY has been shown to have a range of therapeutic applications, including cancer, inflammation, and neurological disorders, making it a versatile compound for research. However, one limitation of INDY is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of INDY and its potential side effects.
Direcciones Futuras
There are several future directions for research on INDY. One area of research is the development of more efficient synthesis methods for INDY that can improve its solubility and bioavailability. Another area of research is the development of INDY derivatives that can improve its pharmacological properties and reduce potential side effects. In addition, more research is needed to fully understand the mechanism of action of INDY and its potential therapeutic applications in various diseases. Overall, INDY is a promising compound for drug development and has the potential to make significant contributions to the field of medicine.
Métodos De Síntesis
The synthesis of INDY involves the reaction of 3-(2-methoxyphenoxy)pyrrolidine with indole-3-carboxaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with ethyl chloroformate to yield INDY.
Aplicaciones Científicas De Investigación
INDY has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. INDY has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In addition, INDY has anti-inflammatory properties that make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. INDY has also been studied for its potential neuroprotective effects and its ability to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Número CAS |
15472-07-8 |
|---|---|
Nombre del producto |
1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione |
Fórmula molecular |
C21H20N2O4 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione |
InChI |
InChI=1S/C21H20N2O4/c1-26-18-8-4-5-9-19(18)27-14-10-11-23(13-14)21(25)20(24)16-12-22-17-7-3-2-6-15(16)17/h2-9,12,14,22H,10-11,13H2,1H3 |
Clave InChI |
HWPVQNJIZNNHHP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2CCN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
SMILES canónico |
COC1=CC=CC=C1OC2CCN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Sinónimos |
1-(INDOL-3-YLGLYOXYLOYL)-3-(O-METHOXYPHENOXY)PYRROLIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



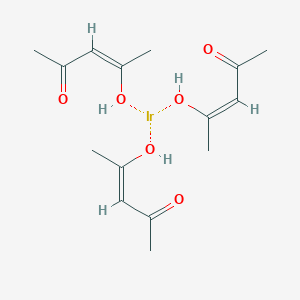
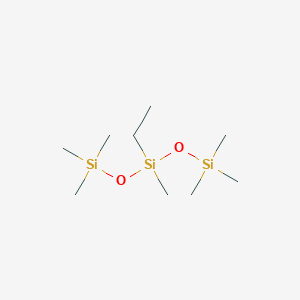
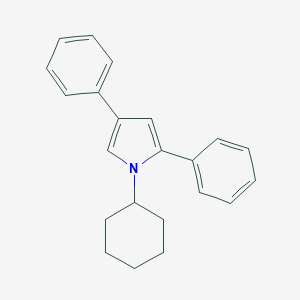
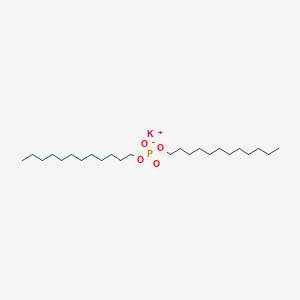
![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)
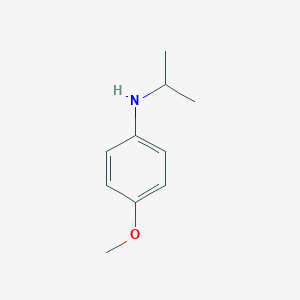
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
